molecular formula C19H27N3O2S B2516046 1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1234860-34-4

1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2516046
CAS No.: 1234860-34-4
M. Wt: 361.5
InChI Key: MJUDCUIQBALPJO-UHFFFAOYSA-N
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Description

1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetic chemical compound offered for research and development purposes. Its molecular structure incorporates a urea scaffold, a feature present in various biologically active molecules and pharmaceutical agents , and is further functionalized with furan, piperidine, and thiophene heterocyclic groups. These structural motifs are commonly explored in medicinal chemistry for designing enzyme inhibitors and receptor modulators . The specific research applications, mechanism of action, and biological activity profile of this compound are areas for ongoing or future scientific investigation. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2S/c1-14-10-17(15(2)24-14)13-22-7-5-16(6-8-22)11-20-19(23)21-12-18-4-3-9-25-18/h3-4,9-10,16H,5-8,11-13H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUDCUIQBALPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea , known for its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H27N3O2SC_{19}H_{27}N_{3}O_{2}S with a molecular weight of approximately 361.5 g/mol. The structure incorporates a piperidine core, a furan moiety, and a thiophene group, contributing to its diverse biological properties.

PropertyValue
Molecular FormulaC₁₉H₂₇N₃O₂S
Molecular Weight361.5 g/mol
StructureStructure

The compound exhibits potential as an anaplastic lymphoma kinase (ALK) inhibitor and an epidermal growth factor receptor (EGFR) inhibitor. These targets are critical in cancer biology, as their inhibition can lead to reduced cell proliferation and survival in tumor cells. The interaction with these receptors modulates signaling pathways that are pivotal in tumorigenesis.

Anticancer Activity

Research indicates that compounds with structural similarities to this urea derivative demonstrate significant anticancer activity. For instance, derivatives containing thiourea moieties have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells .

Case Study:
A study evaluating the antiproliferative effects of similar compounds found that certain derivatives could inhibit cell growth effectively with IC50 values in the low micromolar range. This suggests that the target compound may also exhibit comparable or enhanced efficacy against specific cancer types .

Other Biological Activities

Beyond anticancer properties, the compound's structural components suggest potential activities as:

  • Antimicrobial agents : Urea derivatives have shown broad-spectrum antimicrobial effects.
  • Anti-inflammatory agents : Similar compounds have been studied for their ability to modulate inflammatory responses .

Synthesis and Characterization

The synthesis of this compound involves multiple steps:

  • Preparation of 2,5-dimethylfuran.
  • Functionalization of the piperidine ring.
  • Introduction of the thiophene moiety through coupling reactions.

Optimizing reaction conditions such as temperature and solvent choice is crucial for achieving high yields and purity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name CAS Molecular Formula Molecular Weight Key Substituents
Target Compound 1234860-34-4 C₁₉H₂₇N₃O₂S 361.5 2,5-Dimethylfuran-3-ylmethyl, thiophen-2-ylmethyl
1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea 2034621-90-2 C₁₉H₃₁N₃O₃ 349.5 Tetrahydrofuran-2-ylmethyl replaces thiophen-2-ylmethyl
1-((1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea 2034291-21-7 C₁₆H₂₅N₃O₂S 323.5 Tetrahydrofuran-3-yl replaces 2,5-dimethylfuran-3-ylmethyl
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea N/A C₂₄H₂₂ClF₃N₃O₂S 527.96 Aryl substituents, pyridine-thioether linkage
1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea N/A C₂₁H₃₂N₈O₂ 428.54 Triazine core, 2-oxaadamantyl group

Key Observations :

  • The target compound distinguishes itself with thiophene and dimethylfuran substituents, which may enhance lipophilicity and π-π stacking interactions compared to analogs with tetrahydrofuran or pyridine groups .
  • Compounds like 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea () exhibit aryl-thioether linkages , which are associated with kinase inhibition but lack the heterocyclic diversity of the target compound .

Key Observations :

  • The target compound’s lack of reported activity contrasts with analogs like DMPI , which exploit piperidine-indole scaffolds for MRSA synergism .
  • Synthetic routes for urea-linked piperidines often prioritize regioselective alkylation and urea bond formation, as seen in for triazine derivatives .

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